4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of two methyl groups at the 4 and 7 positions and a dihydroquinoxalinone structure, which includes a partially saturated ring with a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,3-diaminotoluene with a diketone such as 2,3-butanedione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired quinoxalinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxalin-2-ols. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives.
Scientific Research Applications
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Biology: Quinoxaline derivatives, including this compound, have been studied for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl groups and dihydro structure.
2,3-Dimethylquinoxaline: A similar compound with methyl groups at the 2 and 3 positions instead of the 4 and 7 positions.
3,4-Dihydroquinoxalin-2(1H)-one: A compound with a similar dihydroquinoxalinone structure but without the methyl groups.
Uniqueness
4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and partially saturated ring structure. These features can influence its chemical reactivity and biological activity, making it distinct from other quinoxaline derivatives.
Properties
IUPAC Name |
4,7-dimethyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJBTHSIUAQKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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